2-(4-Bromotriazol-1-yl)ethanamine;hydrochloride

Descripción

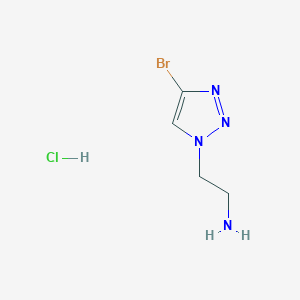

2-(4-Bromotriazol-1-yl)ethanamine hydrochloride is a halogenated triazole derivative with a primary amine group linked via an ethylene chain to a 4-bromo-substituted 1,2,3-triazole ring. This compound is of interest in medicinal chemistry due to the triazole moiety’s role in hydrogen bonding and halogen interactions with biological targets.

Propiedades

IUPAC Name |

2-(4-bromotriazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN4.ClH/c5-4-3-9(2-1-6)8-7-4;/h3H,1-2,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUMWFBRKHUYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromotriazol-1-yl)ethanamine;hydrochloride typically involves the reaction of 4-bromotriazole with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromotriazol-1-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Substituted triazole derivatives.

Oxidation Reactions: Oxidized triazole compounds.

Reduction Reactions: Reduced amine derivatives.

Aplicaciones Científicas De Investigación

2-(4-Bromotriazol-1-yl)ethanamine;hydrochloride is utilized in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromotriazol-1-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-(4-Bromotriazol-1-yl)ethanamine hydrochloride with structurally or functionally related ethanamine derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Analogs with Triazole Moieties

- N-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-N-(2,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride (): Structure: Contains dual 1,2,4-triazole groups and a difluorobenzyl substituent. Activity: Exhibits potent antifungal and antibacterial activity, attributed to halogenated aromatic rings and triazole-mediated hydrogen bonding.

Halogen-Substituted Ethanamine Derivatives

- 2-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride (): Structure: Features a bromo-fluorophenyl group directly attached to ethanamine. Properties: Bromine increases molecular weight (291.6 g/mol) and lipophilicity compared to non-halogenated analogs, influencing bioavailability. Comparison: The target compound’s bromine is on a triazole ring rather than a phenyl group, which may reduce steric hindrance and improve solubility .

2-[(5-Bromopyridin-3-yl)oxy]ethanamine Hydrochloride ():

- Structure : Contains a bromopyridinyl ether linked to ethanamine.

- Activity : Pyridine rings often enhance binding to enzymes or receptors via π-π interactions.

- Contrast : The triazole ring in the target compound provides additional hydrogen-bonding sites (N-H groups) absent in pyridine-based analogs .

Indole and Benzodiazepine Derivatives

2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride ():

- Structure : Combines an indole ring (with benzyl substitution) and ethanamine.

- Activity : Indole derivatives often target serotonin receptors or HSP90 ().

- Divergence : The target compound’s triazole may replace indole’s role in hydrogen bonding but lacks the aromatic π-system for hydrophobic interactions .

- Bromodiphenhydramine Hydrochloride (): Structure: Contains a brominated diphenylmethoxy group attached to a dimethylaminoethane backbone. Use: Antihistamine with sedative effects. Comparison: The target compound’s primary amine and triazole group suggest different pharmacokinetics (e.g., faster clearance vs. diphenhydramine’s tertiary amine) .

Psychoactive and Neuroactive Compounds

- NBOMe Series (): Structure: N-methoxybenzyl-substituted phenethylamines. Activity: Potent 5-HT2A receptor agonists with hallucinogenic effects.

Data Table: Key Comparative Properties

Research Findings and Implications

- Triazole vs. Indole Moieties : Triazole-containing compounds (e.g., ) show enhanced antimicrobial activity compared to indole derivatives (), likely due to stronger hydrogen-bonding capacity .

- NBOMe series) but may reduce aqueous solubility .

- Structural Flexibility : Ethylene-linked amines (e.g., ) allow for conformational adaptability in target binding, whereas rigid aromatic systems (e.g., pyridine in ) favor specific π-interactions .

Actividad Biológica

Overview

2-(4-Bromotriazol-1-yl)ethanamine;hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C_4H_7BrN_4·HCl

- Molecular Weight : 202.59 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding.

Target Receptors

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

- Receptor Agonism/Antagonism : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to 2-(4-Bromotriazol-1-yl)ethanamine show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting moderate antimicrobial activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| 32 | S. aureus |

Study 2: Anticancer Activity

In a separate study, the compound was tested for its cytotoxic effects on MCF-7 cells. The findings revealed an IC50 value of 15 µM, indicating a promising potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.